molecular formula C20H16N2O4 B2887875 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034547-16-3

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2887875
CAS No.: 2034547-16-3
M. Wt: 348.358
InChI Key: CIMSPSZSFDVSAC-UHFFFAOYSA-N
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Description

This compound features a benzofuran-2-carboxamide core substituted with a 7-methoxy group and a pyridin-4-ylmethyl moiety bearing a furan-2-yl substituent.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-24-17-5-2-4-14-11-18(26-19(14)17)20(23)22-12-13-7-8-21-15(10-13)16-6-3-9-25-16/h2-11H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMSPSZSFDVSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular functions .

Comparison with Similar Compounds

N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (Compound 22)
  • Structure : Benzofuran-2-carboxamide with a 7-(4-methoxybenzyl) group and N-methoxy-N-methyl substitution.
  • Synthesis : Prepared via EDCI/DMAP-mediated coupling of 7-(4-methoxybenzyl)-benzofuran-2-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. Yield: 25%, purity: 89% .
  • Key Differences :
    • Substituents: Lacks the pyridin-4-yl-furanmethyl group present in the target compound.
    • Synthesis Efficiency: Low yield (25%) compared to isomer derivatives (85% overall yield for isomers) .
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (Compound 46)
  • Structure: Indolinone-acetamide scaffold with pyridin-4-yl and 3-methylisoxazole substituents.
  • Relevance: Shares a pyridin-4-yl group but incorporates an indolinone core instead of benzofuran.
  • Key Differences: Core Structure: Indolinone vs. benzofuran. Functional Groups: Acetamide vs. carboxamide linkage.
Ranitidine Derivatives (e.g., N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide)
  • Structure : Nitroacetamide derivatives with furan and sulphanyl-ethyl substituents.
  • Application : Ranitidine-related compounds are H₂ receptor antagonists, contrasting with the target compound’s unconfirmed mechanism .
  • Key Differences :
    • Functional Groups: Sulphanyl and nitro groups absent in the target compound.
    • Therapeutic Use: Gastrointestinal applications vs. speculative kinase/receptor targeting.

Key Observations

Structural Flexibility: The target compound’s pyridin-4-yl-furanmethyl group distinguishes it from benzofuran analogs (e.g., Compound 22) and indolinone derivatives (e.g., Compound 46). This may enhance binding to aromatic-rich enzyme pockets. The absence of sulphanyl/nitro groups (common in ranitidine derivatives) suggests divergent biological targets .

Biological Implications :

  • Pyridine and benzofuran motifs are associated with kinase inhibition (e.g., EGFR, VEGFR), but the lack of direct data for the target compound necessitates further study .

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a furan ring, a pyridine moiety, and a benzofuran carboxamide. The molecular formula is C19H18N2O3C_{19}H_{18}N_{2}O_{3} with a molecular weight of 318.36 g/mol. Its unique structural components contribute to its biological activity.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antioxidant Activity : Compounds containing furan and pyridine rings have demonstrated the ability to scavenge free radicals, reducing oxidative stress in cells.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation by modulating pathways involved in apoptosis and cell cycle regulation.
  • Antimicrobial Activity : Similar structures have been noted for their effectiveness against a range of microbial pathogens.

Antioxidant Activity

In a study evaluating the antioxidant potential of related compounds, it was found that derivatives with furan and pyridine exhibited significant radical scavenging activity. The compound's ability to induce phase II detoxifying enzymes, such as glutathione S-transferase (GST), suggests a protective mechanism against oxidative damage .

Anticancer Effects

A notable study investigated the effects of related furan-pyridine compounds on breast cancer cells (MCF-7). The results indicated that these compounds could inhibit the formation of DNA adducts induced by carcinogens, thereby reducing genotoxicity. This was attributed to their ability to inhibit cytochrome P450 enzymes involved in drug metabolism .

Antimicrobial Properties

Research on similar benzofuran derivatives has revealed antimicrobial activity against various bacterial strains, suggesting that this compound may also possess such properties. The structure-activity relationship (SAR) analysis indicated that modifications in the furan and pyridine rings could enhance antibacterial efficacy .

Case Studies

  • Chemopreventive Effects : A study conducted on related compounds demonstrated their potential as chemopreventive agents against DMBA-induced genotoxicity in MCF-7 cells. The compound reduced CYP1A1 and CYP1B1 gene expression, indicating its role in modulating metabolic pathways that lead to cancer development .
  • SARS-CoV-2 Inhibition : Novel derivatives based on furan-pyridine structures were identified as inhibitors of SARS-CoV-2 main protease (Mpro). These compounds exhibited low cytotoxicity and significant inhibitory effects on viral replication, highlighting their potential as antiviral agents .

Data Summary Table

Activity TypeStudy ReferenceKey Findings
Antioxidant Induction of GST and QR; free radical scavenging
Anticancer Inhibition of DMBA-induced DNA adduct formation
Antimicrobial Effective against various bacterial strains
Antiviral Inhibition of SARS-CoV-2 Mpro with low cytotoxicity

Q & A

Q. What are the recommended synthetic routes for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide?

The synthesis involves multi-step organic reactions, starting with the preparation of key intermediates such as 7-methoxybenzofuran-2-carboxylic acid and (2-(furan-2-yl)pyridin-4-yl)methanamine. Coupling these intermediates using reagents like EDC/HOBt under inert atmospheres (e.g., nitrogen or argon) is critical to prevent oxidation. Final purification often employs column chromatography with gradients of ethyl acetate and hexanes to isolate the product in high purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • NMR (¹H and ¹³C) to verify proton environments and carbon frameworks.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Infrared (IR) spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Computational chemistry tools (e.g., density functional theory) can predict 3D conformations and compare them with experimental data .

Q. What initial biological screening assays are appropriate for this compound?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s amide and aromatic heterocyclic motifs. Fluorescence polarization or surface plasmon resonance (SPR) can assess binding affinity. For cytotoxicity screening, use cell viability assays (MTT or ATP-based) in cancer cell lines .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during synthesis?

  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (THF) to balance reactivity and solubility.
  • Catalyst screening : Evaluate palladium or copper catalysts for coupling efficiency.
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and side products. Monitor progress via TLC or HPLC, and employ high-throughput screening for condition optimization .

Q. How to resolve discrepancies between computational predictions and experimental spectroscopic data?

Discrepancies often arise from dynamic effects (e.g., tautomerism or solvent interactions). Mitigation strategies include:

  • Dynamic NMR studies to detect conformational exchange.
  • X-ray crystallography for definitive solid-state structure determination.
  • Solvent-correlated DFT calculations to simulate solvent effects on NMR chemical shifts .

Q. What experimental designs are suitable for studying metabolic stability and degradation pathways?

  • In vitro metabolic assays : Incubate the compound with liver microsomes or hepatocytes, followed by LC-MS/MS to identify metabolites.
  • Isotopic labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways.
  • Comparative studies : Analyze stability in acidic/basic conditions (e.g., simulated gastric fluid) to predict oral bioavailability .

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